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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2-Nitrophenol
(2-NP), a significant organic compound utilized in the synthesis of various drugs, dyes, and
pesticides.[1][2] The unique ortho positioning of the hydroxyl and nitro groups facilitates a
strong intramolecular hydrogen bond, which profoundly influences its physicochemical
properties and biological activity. This document synthesizes findings from various theoretical
studies, employing computational chemistry to elucidate the molecule's geometric, vibrational,
and electronic characteristics.

Molecular Geometry and Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), have been
instrumental in determining the optimized geometry of 2-Nitrophenol. The presence of a
strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen
atom of the nitro group leads to a planar and highly stable conformation.[3][4]

Optimized Geometrical Parameters

The following table summarizes key geometrical parameters of the most stable conformer of 2-
Nitrophenol, as calculated by DFT methods. These parameters are crucial for understanding
the molecule's reactivity and interactions.
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Parameter B3LYP/6-311++G** B3LYP/6-311G[5]

Bond Lengths (A)

O-H
C-O Shorter than experimental
C-N Shorter than experimental
N-O Larger than experimental

Bond Angles (°)

C-O-H

o-c-C

C-C-N

C-N-O

O-N-O

Dihedral Angles (°)

H-O-C-C Planar

O-C-C-N Planar

Note: Specific numerical values for all parameters were not consistently available across all
reviewed literature in a readily comparable format. The trends reported in the studies are
presented.

Vibrational and Spectroscopic Properties

Computational methods have been successfully used to predict the vibrational spectra (IR and
Raman) of 2-Nitrophenol. These theoretical spectra show good agreement with experimental
findings and aid in the assignment of vibrational modes.

Key Vibrational Frequencies
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The calculated vibrational frequencies provide insight into the molecule's dynamics. The table
below presents some of the significant calculated vibrational frequencies for 2-Nitrophenol.

Calculated Frequency (cm~*) (B3LYP/3-
21G)[1][2]

Vibrational Mode

C-H stretching 3208.96 - 3243.76

O-H stretching

N-O symmetric stretching

N-O asymmetric stretching

C-C ring stretching

Electronic Properties

The electronic structure of 2-Nitrophenol, particularly the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its
chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Related Properties

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO
gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher
reactivity.
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Parameter B3LYP/3-21G[1][2] B3LYP/6-311++G** B3LYP/6311-G[5]
HOMO-LUMO Gap
3.48 4.03
(eV)
Chemical Hardness
1.740
(n) (eV)
Global Softness (o)
0.574
(ev™)
Electrophilicity Index ) )
High value High value

(w)

Computational Methodologies

The theoretical studies on 2-Nitrophenol predominantly utilize Density Functional Theory

(DFT) for geometry optimization and calculation of various molecular properties.

DFT Calculations

Software: The Gaussian suite of programs (e.g., Gaussian 09) is commonly employed for
these calculations.

Functionals and Basis Sets: A popular combination is the B3LYP hybrid functional with
various Pople-style basis sets, such as 6-311++G** and 3-21G.[1][2] The choice of functional
and basis set can influence the accuracy of the calculated properties.

Geometry Optimization: The initial molecular structure of 2-Nitrophenol is optimized to find
the lowest energy conformation. This process involves systematically adjusting the atomic
coordinates until a stationary point on the potential energy surface is reached. For 2-
Nitrophenol, this typically results in a planar structure stabilized by the intramolecular
hydrogen bond.

Frequency Calculations: Following geometry optimization, vibrational frequency calculations
are performed to confirm that the optimized structure corresponds to a true energy minimum
(i.e., no imaginary frequencies) and to predict the IR and Raman spectra.
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» Electronic Property Calculations: Properties such as the HOMO-LUMO energy gap,
molecular electrostatic potential (MEP), and Mulliken charge distribution are calculated from
the optimized geometry to understand the molecule's electronic characteristics and reactivity.

[5]

Visualizations

The following diagrams illustrate key aspects of the theoretical study of 2-Nitrophenol's
molecular structure.
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Caption: Workflow of a typical theoretical study on 2-Nitrophenol.

Caption: Intramolecular hydrogen bonding in 2-Nitrophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Journal of Physical Chemistry and Functional Materials » Submission » Density Function
Theory Study of the Physicochemical Characteristics of 2-nitrophenol [dergipark.org.tr]

3. quora.com [quora.com]

4. pubs.aip.org [pubs.aip.org]

5. rjpn.org [rjpn.org]

To cite this document: BenchChem. [Theoretical Insights into the Molecular Architecture of 2-
Nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165410#theoretical-studies-on-2-nitrophenol-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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